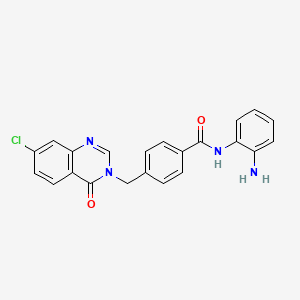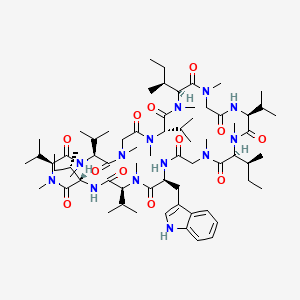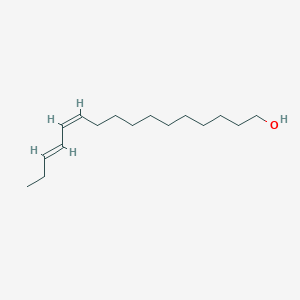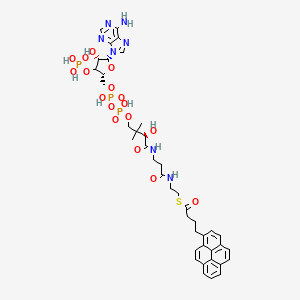
1-Pyrenebutanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenebutanoyl-CoA is a type of coenzyme A that plays a significant role in metabolic processes. It is known for its ability to non-competitively inhibit phosphorylating (ADP-stimulated) respiration in rat liver mitochondria and competitively inhibit carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . This compound is used extensively in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutanoyl-CoA involves several steps, starting with the preparation of pyrene derivatives. The pyrene derivative is then reacted with butanoyl chloride to form 1-pyrenebutanoyl chloride. This intermediate is subsequently reacted with coenzyme A under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrenebutanoyl-CoA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of pyrene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Pyrenebutanoyl-CoA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying lipid metabolism and membrane dynamics
Biology: Investigated for its role in mitochondrial respiration and enzyme inhibition
Medicine: Explored for its potential therapeutic applications in metabolic disorders
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
1-Pyrenebutanoyl-CoA exerts its effects by inhibiting specific enzymes involved in metabolic processes. It non-competitively inhibits phosphorylating respiration in mitochondria and competitively inhibits carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase . These actions disrupt the normal metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-CoA: Another coenzyme A derivative involved in metabolic processes.
Succinyl-CoA: Plays a role in the tricarboxylic acid cycle.
Malonyl-CoA: Involved in fatty acid synthesis.
Uniqueness
1-Pyrenebutanoyl-CoA is unique due to its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics. Its ability to inhibit specific enzymes also sets it apart from other coenzyme A derivatives .
Eigenschaften
Molekularformel |
C41H50N7O17P3S |
|---|---|
Molekulargewicht |
1037.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1 |
InChI-Schlüssel |
FXJCVEBQTCSQNB-XPNXHGDSSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



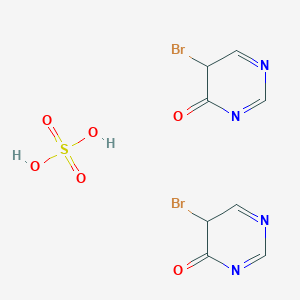
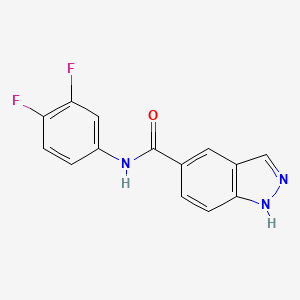
![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)
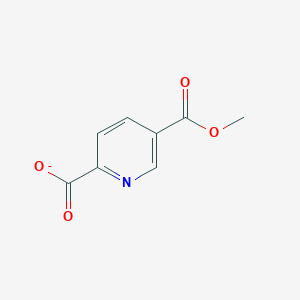
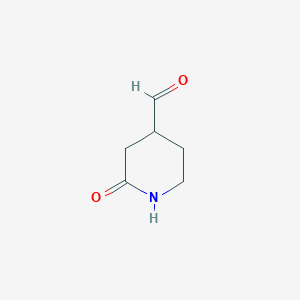
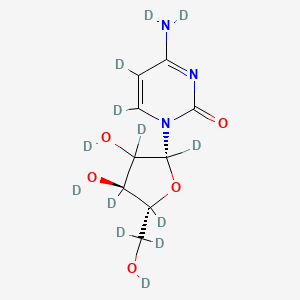

![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)

